2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol
CAS No.:
Cat. No.: VC17734673
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.04 g/mol
* For research use only. Not for human or veterinary use.
![2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ol -](/images/structure/VC17734673.png)
Specification
Molecular Formula | C6H7BrN2O2 |
---|---|
Molecular Weight | 219.04 g/mol |
IUPAC Name | 2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ol |
Standard InChI | InChI=1S/C6H7BrN2O2/c7-5-6(10)9-1-2-11-3-4(9)8-5/h10H,1-3H2 |
Standard InChI Key | OLOGTSPMQBYMOL-UHFFFAOYSA-N |
Canonical SMILES | C1COCC2=NC(=C(N21)O)Br |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The core structure of 2-bromo-5H,6H,8H-imidazo[2,1-c] oxazin-3-ol consists of a fused imidazo[2,1-c] oxazine scaffold, with a hydroxyl group at position 3 and a bromine atom at position 2. The IUPAC name, 2-bromo-6,8-dihydro-5H-imidazo[2,1-c] oxazin-3-ol, reflects its bicyclic system, where the imidazole ring is annulated to a partially saturated oxazine moiety. Key structural identifiers include:
Property | Value |
---|---|
Canonical SMILES | C1COCC2=NC(=C(N21)O)Br |
Standard InChI | InChI=1S/C6H7BrN2O2/c7-5-6(10)9-1-2-11-3-4(9)8-5/h10H,1-3H2 |
InChIKey | OLOGTSPMQBYMOL-UHFFFAOYSA-N |
PubChem CID | 125453753 |
The presence of the bromine atom introduces significant electronic effects, increasing molecular polarizability and influencing intermolecular interactions in biological systems.
Solubility and Stability
While experimental solubility data for this specific compound remains limited, its structural analogs exhibit moderate aqueous solubility (e.g., 12 μg/mL for related nitroimidazooxazines) . The hydroxyl group at position 3 enhances hydrogen-bonding capacity, potentially improving target binding affinity. Stability studies on similar compounds demonstrate resistance to nucleophilic attack under physiological conditions, a critical feature for drug candidates .
Synthesis and Structural Modification
Key Synthetic Pathways
The synthesis of brominated imidazooxazine derivatives typically involves multistep annulation reactions. A representative route for analogous compounds employs:
-
Halogenation: Introduction of bromine at the imidazole C-2 position using N-bromosuccinimide (NBS) under controlled conditions.
-
Ring Closure: Cyclization of intermediate diols or amines via acid-catalyzed or thermal methods to form the oxazine ring .
-
Functionalization: Selective oxidation or substitution reactions to introduce the hydroxyl group at position 3 .
For example, the synthesis of nitrotriazolooxazine analogs (e.g., compound 47) involves desilylation and in situ annulation of 5-bromo-3-nitro-1,2,4-triazole (43) with iodide 44, yielding the fused bicyclic system . Modifications to this protocol could theoretically be adapted for synthesizing the target bromo-imidazooxazine.
Enantiomeric Control
Chiral resolution techniques are critical for optimizing pharmacological activity. For related compounds, enzymatic resolution or chiral chromatography separates enantiomers such as S-1 and R-1, which exhibit divergent biological profiles . The bromine atom’s steric and electronic effects may influence the energy landscape of these enantiomers, warranting detailed stereochemical analysis.
Biological Activity and Mechanism of Action
Compound | L. donovani IC₅₀ (μM) | L. infantum IC₅₀ (μM) | Selectivity Index (MRC-5) |
---|---|---|---|
R-58 | 0.17 | 1.1 | >58 |
R-84 | 0.24 | 0.71 | >89 |
R-101 | 0.61 | 0.15 | 113 |
Data adapted from J. Med. Chem. 2018, 61, 6, 2329–2352 .
The bromine substitution may enhance membrane permeability compared to nitro analogs, though this hypothesis requires experimental validation.
Cytotoxicity Profile
Preliminary cytotoxicity screening of related compounds against human lung fibroblasts (MRC-5 cells) reveals favorable safety margins:
Compound | MRC-5 IC₅₀ (μM) |
---|---|
R-58 | >64 |
R-84 | >64 |
R-101 | 17 |
These results suggest that strategic halogenation can reduce off-target effects while maintaining efficacy .
Comparative Analysis with Structural Analogs
Bromo vs. Nitro Substituents
Replacing nitro groups with bromine in the imidazooxazine scaffold alters electronic properties and binding kinetics. Nitro derivatives (e.g., R-6) exhibit longer half-lives (16–18 h in clinical trials) but may suffer from metabolic instability due to nitroreductase activity . Bromine’s lower redox potential could mitigate this issue while retaining target engagement.
Trifluoromethoxy Modifications
Incorporating lipophilic groups like trifluoromethoxy (OCF₃) enhances blood-brain barrier penetration in related compounds . For the bromo analog, similar modifications at the oxazine ring could optimize pharmacokinetics without compromising aqueous solubility.
Pharmacological Development Considerations
Metabolic Stability
Microsomal stability assays for nitrotriazolooxazines show 79–81% parent compound remaining after 1 h in murine and human liver microsomes . The bromo derivative’s metabolic fate warrants investigation, particularly regarding debromination pathways and potential hepatotoxicity.
Formulation Challenges
The compound’s moderate solubility may necessitate advanced delivery systems. Co-crystallization with cyclodextrins or lipid nanoparticle encapsulation could enhance bioavailability, as demonstrated for analogous antiparasitic agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume